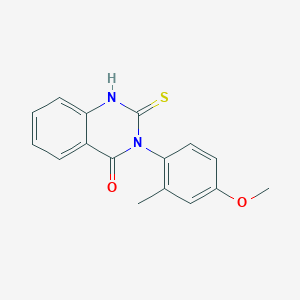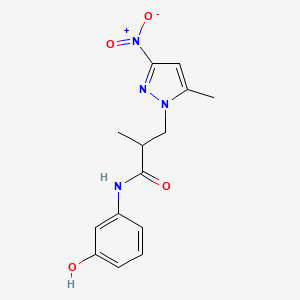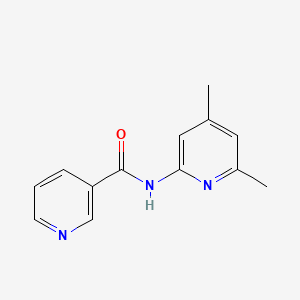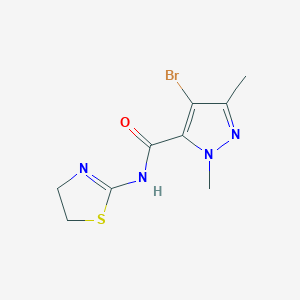![molecular formula C16H24N2O4 B10971312 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971312.png)
3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the bicyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- **3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-methylcarboxylic acid
Uniqueness
Compared to similar compounds, 3-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid stands out due to its specific bicyclic structure and the presence of the carboxylic acid group
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
3-[(1-propan-2-ylpiperidin-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O4/c1-9(2)18-7-5-10(6-8-18)17-15(19)13-11-3-4-12(22-11)14(13)16(20)21/h3-4,9-14H,5-8H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
FOPIUUQCEONBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10971247.png)

methanone](/img/structure/B10971263.png)

![2-[(2-Methylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10971271.png)
![2-{5-[(4-Propylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10971273.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10971283.png)
![7-[(3-methylpiperidin-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971284.png)
![2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B10971291.png)
![N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B10971293.png)
![3-Chloro-5-(3,4-dichlorophenyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10971307.png)
![N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine](/img/structure/B10971314.png)

